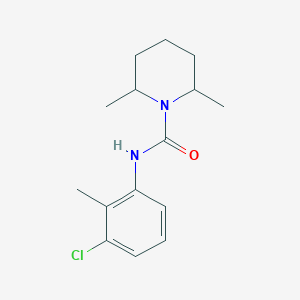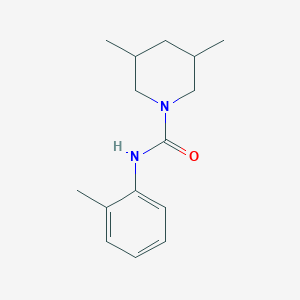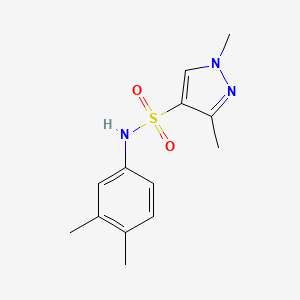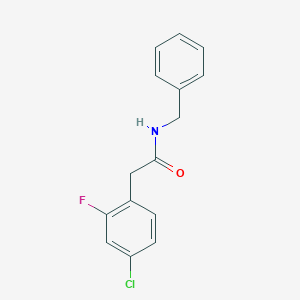![molecular formula C17H16N6O3S B5381360 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine](/img/structure/B5381360.png)
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and a phenyl-tetrazole moiety
Preparation Methods
The synthesis of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine typically involves multiple steps:
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Synthesis of the Nitro-Substituted Phenyl Ring: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The phenyl-tetrazole and nitrophenyl intermediates are then coupled using a sulfanyl linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate amine and an epoxide.
Chemical Reactions Analysis
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl-tetrazole moiety can participate in nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the tetrazole ring.
Cycloaddition: The tetrazole ring can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and diol.
Scientific Research Applications
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole moiety is known for its bioisosteric properties, making it a valuable scaffold in drug design for targeting enzymes and receptors.
Material Science: The nitrophenyl and tetrazole groups impart unique electronic properties, making the compound useful in the development of advanced materials such as organic semiconductors and explosives.
Biological Studies: The compound can be used as a probe to study the interactions of tetrazole-containing molecules with biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The tetrazole moiety can mimic the carboxylate group of natural substrates, allowing the compound to inhibit enzymes such as proteases and kinases.
Receptor Binding: The phenyl-tetrazole group can interact with receptor sites through hydrogen bonding and π-π stacking interactions, modulating receptor activity.
Electron Transfer: The nitrophenyl group can participate in redox reactions, facilitating electron transfer processes in biological and chemical systems.
Comparison with Similar Compounds
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine can be compared with similar compounds such as:
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}piperidine: This compound features a piperidine ring instead of a morpholine ring, which may alter its pharmacokinetic properties.
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}aniline: The aniline derivative lacks the morpholine ring, potentially affecting its solubility and reactivity.
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}benzene: This simpler compound lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of a morpholine ring, nitrophenyl group, and phenyl-tetrazole moiety, which together impart a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-23(25)15-7-6-14(21-8-10-26-11-9-21)12-16(15)27-17-18-19-20-22(17)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVYAMJVFQJEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-indazol-2-ylacetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)
![8-[(2E)-BUT-2-EN-1-YLOXY]-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5381292.png)



![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![3-[2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one](/img/structure/B5381376.png)
